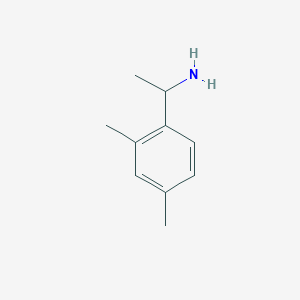

1-(2,4-Dimethylphenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 4th positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 2,4-dimethylphenyl nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 2,4-dimethylacetophenone with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes use high-pressure hydrogenation reactors and catalysts such as Raney nickel or palladium on carbon to achieve efficient conversion of the starting materials to the desired amine .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Imines, nitriles

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Applications De Recherche Scientifique

1-(2,4-Dimethylphenyl)ethanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenethylamine backbone allows it to bind to and modulate the activity of various proteins, influencing cellular signaling pathways. The presence of the methyl groups at the 2nd and 4th positions can affect the compound’s binding affinity and selectivity for different targets.

Comparaison Avec Des Composés Similaires

1-(2,4-Dimethylphenyl)ethanamine can be compared with other similar compounds, such as:

Phenethylamine: The parent compound, which lacks the methyl groups at the 2nd and 4th positions.

2,4-Dimethylphenethylamine: A closely related compound with similar structural features but different functional groups.

Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substituents.

Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and diverse reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Activité Biologique

1-(2,4-Dimethylphenyl)ethanamine, commonly referred to as 2,4-dimethylamphetamine, is a compound of significant interest in pharmacology due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Chemical Formula : C11H17N

- Molecular Weight : 165.26 g/mol

- CAS Number : 856563-12-7

The compound belongs to the class of phenethylamines and is structurally similar to amphetamines, which are known for their stimulant effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, primarily as a central nervous system (CNS) stimulant. Its activity can be summarized as follows:

- Stimulant Properties : The compound has been shown to increase dopamine levels in the brain, leading to enhanced alertness and potential euphoric effects.

- Potential Therapeutic Uses : Preliminary studies suggest it may have applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant effects.

The mechanisms through which this compound exerts its biological effects include:

- Dopamine Reuptake Inhibition : Similar to other amphetamines, it may inhibit the reuptake of dopamine, increasing its availability in the synaptic cleft.

- Release of Norepinephrine : The compound may also promote the release of norepinephrine, contributing to its stimulatory effects.

Case Studies and Research Findings

- Study on Dopaminergic Activity : A study published in Molecules examined the dopaminergic activity of various phenethylamines, including this compound. The findings indicated that this compound significantly increased dopamine release in vitro compared to controls.

- Neuropharmacological Assessment : Another research effort focused on behavioral assessments in animal models. Results demonstrated that administration of this compound led to increased locomotor activity and reduced fatigue in subjects .

- Comparative Analysis with Other Stimulants : A comparative study highlighted that while this compound shares similarities with traditional amphetamines regarding stimulant effects, it exhibits a unique profile concerning side effects and duration of action .

Toxicological Considerations

While the stimulant properties are promising for therapeutic applications, toxicological assessments are crucial. Studies have indicated potential adverse effects at high doses:

- Cardiovascular Risks : Elevated heart rates and blood pressure have been reported in animal studies.

- Neurotoxicity : Long-term exposure may lead to neurotoxic effects similar to those observed with other amphetamines.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C11H17N |

| Molecular Weight | 165.26 g/mol |

| CAS Number | 856563-12-7 |

| Stimulant Classification | CNS Stimulant |

| Potential Uses | ADHD treatment, Narcolepsy |

| Toxicological Risks | Cardiovascular issues |

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJDRMQPKZCUNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.